![molecular formula C9H12O2 B6251537 2-acetyl-3-methylcyclohex-2-en-1-one CAS No. 499195-92-5](/img/new.no-structure.jpg)
2-acetyl-3-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H12O2 It is a cyclic ketone characterized by a six-membered ring with a methyl group and an acetyl group attached to it
Synthetic Routes and Reaction Conditions:
Acid Hydrolysis and Decarboxylation: One common method involves the acid hydrolysis and subsequent decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another method includes the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a known synthetic route.
Industrial Production Methods:
- Industrial production often utilizes the oxidation method due to its efficiency and scalability. The use of chromium trioxide in acetic acid provides a high yield of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: This compound can be reduced to form alcohols or other reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
2-Acetyl-3-methylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism by which 2-acetyl-3-methylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence metabolic pathways, leading to changes in cellular processes such as inflammation and microbial growth.
Comparison with Similar Compounds
3-Methyl-2-cyclohexen-1-one: This compound is structurally similar but lacks the acetyl group, which can significantly alter its chemical properties and reactivity.
2-Cyclohexen-1-one: Another related compound, differing by the absence of both the methyl and acetyl groups, leading to different chemical behavior.
Uniqueness:
- The presence of both the methyl and acetyl groups in 2-acetyl-3-methylcyclohex-2-en-1-one imparts unique reactivity and potential applications, distinguishing it from its analogs.
Biological Activity
2-Acetyl-3-methylcyclohex-2-en-1-one is a compound of increasing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including potential therapeutic applications, mechanisms of action, and safety profiles.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
- Molecular Formula : C₉H₁₀O
- Molecular Weight : 150.17 g/mol
This compound features a cyclohexene ring with an acetyl group and a methyl group, contributing to its unique chemical reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antimicrobial agents.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound exhibits strong free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 25 |
ABTS | 30 |
Anti-inflammatory Effects
In a study examining the anti-inflammatory properties, this compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in microbial metabolism and inflammatory pathways.
- Radical Scavenging : Its structure allows it to donate electrons effectively, neutralizing reactive oxygen species (ROS).
- Modulation of Signaling Pathways : Preliminary studies suggest it may influence signaling pathways related to inflammation and cell survival.
Study on Antimicrobial Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The study highlighted that modifications to the acetyl group significantly enhanced antibacterial activity, paving the way for further optimization in drug design.
Study on Anti-inflammatory Effects
Another research article focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a marked reduction in edema and inflammatory markers following treatment with this compound, suggesting its potential use in clinical settings for managing inflammatory disorders.
Safety Profile and Toxicity
While promising, the safety profile of this compound requires careful consideration. Toxicological assessments indicate low acute toxicity; however, long-term effects remain under investigation. In silico models predict minimal hepatotoxicity and mutagenicity, but further empirical studies are essential to validate these findings.
Properties
CAS No. |
499195-92-5 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-acetyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5H2,1-2H3 |
InChI Key |
ZKGZYSMPGJUJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.